4-Chloro-1,5-naphthyridine-3-carboxylic acid
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Overview
Description
4-Chloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,5-naphthyridine with a suitable carboxylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 4-chloro-1,5-naphthyridine with carbon dioxide in the presence of a base such as sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-1,5-naphthyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence and conductivity.
Chemical Biology: The compound is employed in chemical biology research to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine Derivatives: These compounds share a similar naphthyridine core but differ in the position of substituents.
Quinolone Derivatives: Quinolones are structurally related to naphthyridines and are widely used as antibacterial agents.
Uniqueness
4-Chloro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C9H5ClN2O2 |
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Molecular Weight |
208.60 g/mol |
IUPAC Name |
4-chloro-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-5(9(13)14)4-12-6-2-1-3-11-8(6)7/h1-4H,(H,13,14) |
InChI Key |
YTOIZIARFIQVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)C(=O)O |
Origin of Product |
United States |
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